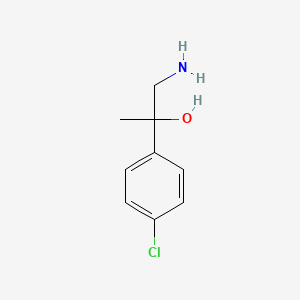

1-Amino-2-(4-chlorophenyl)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Amino-2-(4-chlorophenyl)propan-2-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propane backbone, with a 4-chlorophenyl substituent on the second carbon atom. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Amino-2-(4-chlorophenyl)propan-2-ol . These factors could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-2-(4-chlorophenyl)propan-2-ol can be synthesized through several synthetic routes. One common method involves the reduction of 1-nitro-2-(4-chlorophenyl)propan-2-ol. This reduction can be achieved using catalytic hydrogenation or chemical reducing agents such as lithium aluminum hydride (LiAlH4).

Example Reaction:

Starting Material: 1-Nitro-2-(4-chlorophenyl)propan-2-ol

Reducing Agent: Lithium aluminum hydride (LiAlH4)

Solvent: Anhydrous ether

Reaction Conditions: Reflux the mixture under an inert atmosphere (e.g., nitrogen) until the reaction is complete.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(4-chlorophenyl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group (if present in a precursor) can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Acylation: The amino group can be acylated to form amides.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Acylation: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of 1-amino-2-(4-chlorophenyl)propan-2-one.

Reduction: Formation of this compound from the nitro precursor.

Substitution: Formation of substituted amino alcohols.

Acylation: Formation of amides.

Scientific Research Applications

1-Amino-2-(4-chlorophenyl)propan-2-ol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly those targeting the central nervous system.

Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of more complex molecules.

Comparison with Similar Compounds

1-Amino-2-(4-chlorophenyl)propan-2-ol can be compared with other similar compounds, such as:

1-Amino-2-phenylpropan-2-ol: Lacks the chlorine substituent, which may affect its biological activity and chemical reactivity.

1-Amino-2-(4-methylphenyl)propan-2-ol: Contains a methyl group instead of a chlorine atom, which can influence its lipophilicity and pharmacokinetic properties.

1-Amino-2-(4-fluorophenyl)propan-2-ol: The fluorine substituent can alter its electronic properties and interactions with biological targets.

The uniqueness of this compound lies in the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

1-Amino-2-(4-chlorophenyl)propan-2-ol, also known as 4-Chloronorephedrine, is an organic compound with the molecular formula C₉H₁₂ClNO. It possesses a chiral center and exists in two enantiomeric forms, which can significantly influence its biological activity. This compound is characterized by a hydroxyl group (-OH) and an amino group (-NH₂) attached to a propan-2-ol backbone, along with a para-chlorophenyl substituent. Its pharmacological relevance stems from its potential as a sympathomimetic agent, influencing adrenergic receptors similar to ephedrine.

- Molecular Formula : C₉H₁₂ClNO

- Molar Mass : 185.65 g/mol

- Melting Point : Approximately 238-238.5 °C

- Boiling Point : Around 323.2 °C

- Density : Estimated at 1.213 g/cm³

- pKa : About 11.86

Pharmacological Potential

This compound has been studied primarily for its sympathomimetic properties. It is believed to interact with both alpha and beta adrenergic receptors, which are critical in various physiological responses including cardiovascular and respiratory functions. The chlorinated structure of the compound may enhance its binding affinity to these receptors, making it relevant in therapeutic contexts such as:

- Cardiovascular Therapy : Its ability to modulate adrenergic activity positions it as a candidate for further investigation in treating conditions like hypotension and bronchial asthma.

- Respiratory Therapy : Similar to ephedrine, it may be explored for its bronchodilator effects.

Structure-Activity Relationship (SAR)

The presence of the para-chlorophenyl group is significant in determining the biological activity of the compound. Comparative studies with structurally similar compounds such as ephedrine and pseudoephedrine indicate that the unique functional groups of this compound may confer distinct pharmacological properties.

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Ephedrine | C10H15NO | Potent sympathomimetic agent used for asthma |

| Pseudoephedrine | C10H13NO | Commonly used decongestant |

| 4-Chloroamphetamine | C9H11ClN | Stimulant affecting the central nervous system |

Adrenergic Receptor Interaction

Research indicates that this compound exhibits significant binding affinity to adrenergic receptors. A study highlighted its potential as a multi-target ligand affecting both A1R and A2AR adenosine receptors, suggesting a complex interaction profile that could be leveraged for therapeutic applications .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have shown variable results depending on the substituents on the phenyl ring. Compounds with halogen substitutions often exhibit enhanced cytotoxic effects against cancer cell lines while maintaining lower toxicity towards non-cancerous cells . This property could be crucial for developing targeted cancer therapies.

Properties

IUPAC Name |

1-amino-2-(4-chlorophenyl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,12H,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYNVCFWWOMLMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=C(C=C1)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588721 |

Source

|

| Record name | 1-Amino-2-(4-chlorophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802565-41-9 |

Source

|

| Record name | 1-Amino-2-(4-chlorophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.